Cas no 93933-83-6 (4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-)

4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-
- 4(1H)-Pyrimidinone, 5-amino-2,6-dimethyl- (9CI)
- 5-amino-2,6-dimethylpyrimidin-4-ol
- AKOS001716740
- 93933-83-6
- SCHEMBL7080264
- CHEMBL1625785
- 2,6-dimethyl-4-hydroxy-5-aminopyrimidine
- 2,6-dimethyl-5-amino-4-oxo-3,4-dihydropyrimidine
- AKOS006339577
-
- インチ: InChI=1S/C6H9N3O/c1-3-5(7)6(10)9-4(2)8-3/h7H2,1-2H3,(H,8,9,10)
- InChIKey: LKKSPQLDRZTINU-UHFFFAOYSA-N
- SMILES: CC1=C(C(=O)NC(=N1)C)N
計算された属性
- 精确分子量: 139.074561919g/mol
- 同位素质量: 139.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 67.5Ų
4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619130-1g |
5-Amino-2,6-dimethylpyrimidin-4(1H)-one |
93933-83-6 | 98% | 1g |
¥20706.00 | 2024-04-24 |
4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- 関連文献
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-に関する追加情報
Introduction to 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- (CAS No. 93933-83-6)
4(3H)-Pyrimidinone,5-amino-2,6-dimethyl-, identified by the Chemical Abstracts Service Number (CAS No.) 93933-83-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule belongs to the pyrimidine class, which is renowned for its broad spectrum of biological activities and its role as a fundamental structural motif in numerous pharmacologically active agents. The presence of both amino and methyl substituents on the pyrimidine ring enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- consists of a six-membered aromatic ring containing two nitrogen atoms, with additional functional groups that contribute to its chemical versatility. The 5-amino substituent (–NH₂) at the 5-position introduces basicity and potential sites for further derivatization, while the two methyl groups (–CH₃) at the 2- and 6-positions provide steric hindrance and influence electronic properties. This combination of functional groups makes the compound an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas, including oncology, antiviral therapy, and immunomodulation. The 4(3H)-Pyrimidinone core structure is particularly noteworthy because it mimics natural nucleobases found in DNA and RNA, allowing it to interact with biological targets such as enzymes and receptors. Researchers have leveraged this property to design molecules that can modulate cellular processes with high specificity.
One of the most compelling aspects of 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- is its utility as a building block in drug discovery. The 5-amino group, in particular, serves as a versatile handle for chemical modifications. For instance, it can be acylated to form amides, alkylated to introduce aliphatic chains, or incorporated into more complex heterocyclic systems through condensation reactions. The methyl groups at the 2- and 6-positions not only stabilize the ring but also provide points for further functionalization via electrophilic or nucleophilic substitution.
Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) have enabled efficient construction of substituted pyrimidines. Additionally, flow chemistry has emerged as a powerful tool for scalable synthesis, allowing researchers to produce kilograms of material under controlled conditions with minimal waste.
The pharmaceutical industry has taken note of these developments, and several companies are actively exploring derivatives of 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- in clinical trials. One notable area of investigation is its potential as an antitumor agent. Pyrimidine-based inhibitors targeting kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase) have shown promise in preclinical studies. By incorporating modifications inspired by natural products or using computational modeling to predict binding affinities, chemists are designing analogs with improved potency and selectivity.
Another emerging application lies in antiviral therapy. The ability of pyrimidine derivatives to mimic nucleobases has been exploited to develop inhibitors of viral polymerases. For example, certain nucleoside analogs derived from pyrimidine cores have demonstrated efficacy against RNA viruses by inhibiting replication through competitive inhibition or by causing chain termination during transcription. The 5-amino group in 4(3H)-Pyrimidinone,5-amino-2,6-dimethyl- can be modified to enhance interactions with viral enzymes while minimizing off-target effects.
In addition to their roles in oncology and antiviral therapy, pyrimidine derivatives are being investigated for their immunomodulatory properties. Compounds that modulate immune checkpoints—such as PD-1/PD-L1 inhibitors—often incorporate pyrimidine scaffolds due to their ability to engage with biological pathways involved in immune regulation. Researchers are exploring ways to fine-tune the electronic properties of these molecules by strategically positioning functional groups like amines or methyl groups to optimize binding interactions with target proteins.
The synthesis of 4(3H)-Pyrimidinone, including its specific derivative 5-amino-2,6-dimethyl-, involves multi-step organic transformations that require careful optimization. Key steps often include cyclization reactions to form the pyrimidine ring followed by selective functionalization at specific positions. Advances in catalytic systems have allowed for more efficient routes that reduce reliance on hazardous reagents while maintaining high yields.
From a computational chemistry perspective, 4(3H)-Pyrimidinone,5-amino,2,6-dimethyl-, presents an interesting case study for molecular modeling. Its rigid aromatic core provides a stable platform for studying electronic effects caused by substituents like amino groups versus methyl groups. Such studies help predict reactivity patterns and guide synthetic planning before experimental work begins.
The growing body of literature on this compound underscores its importance not only as an intermediate but also as a lead molecule itself. Several patents have been filed describing novel derivatives with enhanced pharmacological profiles based on modifications around the pyrimidine core structure while retaining key features such as basicity provided by the amino group
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